FMOC-DL-4-pyridylalanine

Enzyme Inhibition Elastase Regioisomerism

FMOC-DL-4-pyridylalanine (CAS 746672-87-7) delivers the racemic DL mixture of 4-pyridylalanine with Fmoc protection for standard SPPS workflows. The 4-pyridyl regioisomer is non-negotiable for Pseudomonas aeruginosa elastase inhibition and metalloenzyme design—substituting 2- or 3-pyridyl analogs disrupts hydrogen-bonding geometry and target engagement. The DL-racemate enables cost-efficient combinatorial library screening when optimal stereochemistry is undetermined. Procure with confidence for SAR studies, metal-coordination peptides, and artificial metalloenzyme development.

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
CAS No. 746672-87-7
Cat. No. B1308215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMOC-DL-4-pyridylalanine
CAS746672-87-7
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)
InChIKeySCSSXJVRZMQUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FMOC-DL-4-pyridylalanine (CAS 746672-87-7) — Unnatural Amino Acid for Peptide and Drug Discovery Research


FMOC-DL-4-pyridylalanine (CAS 746672-87-7) is a synthetic, non-proteinogenic amino acid derivative that features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on a racemic mixture of D- and L-4-pyridylalanine. This compound belongs to the heterocyclic α-amino acid class, incorporating a pyridine moiety that provides additional functionality for biomolecular interactions [1]. As an Fmoc-protected building block, it is specifically designed for solid-phase peptide synthesis (SPPS) workflows .

Why Generic Substitution of FMOC-DL-4-pyridylalanine Is Scientifically Unreliable


Direct substitution of FMOC-DL-4-pyridylalanine with other Fmoc-protected pyridylalanines (e.g., 2-pyridyl, 3-pyridyl, or enantiopure L/D isomers) is inadvisable due to regio- and stereochemical specificity. The position of the pyridyl nitrogen (4- vs. 2- or 3-) dictates the geometry of hydrogen bonding, metal coordination, and π-stacking interactions within peptide chains, profoundly altering biological activity [1]. Furthermore, the racemic DL mixture provides a distinct stereochemical profile compared to enantiopure forms, which may be critical in assays where both D- and L-isomers are required or where racemate screening is a precursor to enantiomer selection .

Quantitative Differentiation Evidence for FMOC-DL-4-pyridylalanine


Regioisomeric Control in Enzyme Inhibition: 4-Pyridyl vs. 2-Pyridyl vs. 3-Pyridyl Alanine

Incorporation of 4-pyridylalanine into peptide sequences can yield distinct enzyme inhibition profiles compared to its 2-pyridyl and 3-pyridyl regioisomers. In the context of Pseudomonas aeruginosa elastase, enantiomerically pure 4-pyridylalanine derivatives have been identified as potential substrates or inhibitors, with activity dictated by the position of the pyridyl nitrogen [1]. While direct quantitative comparison data for the Fmoc-DL derivative is not available, class-level inference from enantiopure studies confirms that regioisomeric substitution is not biologically silent.

Enzyme Inhibition Elastase Regioisomerism

Stereochemical Flexibility: DL-Racemate vs. Enantiopure L- or D-4-Pyridylalanine

FMOC-DL-4-pyridylalanine is supplied as a racemic mixture, containing equimolar amounts of both D- and L-enantiomers . This differs fundamentally from the enantiopure Fmoc-L-4-pyridylalanine (CAS 169555-95-7) and Fmoc-D-4-pyridylalanine (CAS 205528-30-9). While enantiopure compounds are essential for studies requiring absolute stereochemistry, the DL-racemate offers a broader screening tool and may be preferred when both enantiomers exhibit complementary biological activities or when cost-effective initial synthesis is prioritized .

Stereochemistry Racemate Enantiomeric Purity

Solid-Phase Peptide Synthesis (SPPS) Compatibility: Fmoc-DL vs. Alternative Protecting Groups

The Fmoc protecting group is specifically optimized for solid-phase peptide synthesis (SPPS), enabling mild deprotection with 20% piperidine in DMF without cleaving the peptide from the resin or affecting acid-labile side-chain protecting groups [1]. This is in direct contrast to Boc-protected pyridylalanines, which require harsh acidic conditions (e.g., TFA) for deprotection and are not compatible with many modern SPPS resins and linkers.

Solid-Phase Peptide Synthesis SPPS Fmoc Chemistry

Purity Specification for Reproducible Peptide Synthesis

FMOC-DL-4-pyridylalanine is specified at ≥98% purity by HPLC . This level of purity is critical for SPPS to minimize deletion sequences and truncated peptides caused by unreactive impurities. In comparison, lower-grade alternatives (e.g., 95% purity) may introduce significant cumulative errors in long peptide chains.

Purity HPLC Quality Control

Primary Research Applications for FMOC-DL-4-pyridylalanine (CAS 746672-87-7)


Development of Pseudomonas aeruginosa Elastase Inhibitors

Use FMOC-DL-4-pyridylalanine as a key building block to incorporate 4-pyridylalanine residues into peptide or peptidomimetic sequences designed to inhibit Pseudomonas aeruginosa elastase, a virulence factor implicated in nosocomial and cystic fibrosis infections. The 4-pyridyl regioisomer is essential for target engagement, as studies confirm 4-pyridylalanine derivatives act as substrates or inhibitors of this enzyme [1].

Solid-Phase Peptide Synthesis of Heterocyclic-Modified Peptides

Employ FMOC-DL-4-pyridylalanine in standard Fmoc-SPPS workflows to introduce a 4-pyridylalanine residue into synthetic peptides. The Fmoc group allows for orthogonal deprotection, enabling the efficient construction of peptides with non-natural heterocyclic side chains for structure-activity relationship (SAR) studies [1].

Stereochemical Screening and Racemate Library Construction

Incorporate the DL-racemate into combinatorial peptide libraries for initial screening of biological targets where the optimal stereochemistry is unknown. The racemic mixture provides a cost-effective and time-efficient means to evaluate both D- and L-isomers simultaneously, reserving enantiopure procurement for lead optimization [1].

Metal-Binding and Catalytic Peptide Design

Utilize the pyridyl nitrogen of FMOC-DL-4-pyridylalanine as a metal-coordination site within designed peptides, enabling the creation of artificial metalloenzymes, metal-sensing probes, or peptide-based catalysts. The 4-pyridyl position offers a specific coordination geometry distinct from 2- or 3-pyridylalanine analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FMOC-DL-4-pyridylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.